5-(4-Cyanophenyl)-2-fluorophenol
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Overview
Description
5-(4-Cyanophenyl)-2-fluorophenol is an organic compound that features a cyanophenyl group attached to a fluorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyanophenyl)-2-fluorophenol typically involves the following steps:
Formation of the Cyanophenyl Intermediate: This can be achieved by reacting 4-bromobenzonitrile with a suitable fluorinating agent under controlled conditions.
Coupling Reaction: The cyanophenyl intermediate is then coupled with a fluorophenol derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Cyanophenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
5-(4-Cyanophenyl)-2-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Cyanophenyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(4-Cyanophenyl)-2,2’-bifuran-5-carbonitrile: Similar in structure but with a bifuran moiety.
5-(4-Cyanophenyl)-3-{[(2-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid: Contains a thiophene ring and a sulfonyl group.
Uniqueness
5-(4-Cyanophenyl)-2-fluorophenol is unique due to the presence of both a cyanophenyl group and a fluorophenol moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-(4-fluoro-3-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIXXCGDMQRBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684107 |
Source
|
Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-15-7 |
Source
|
Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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